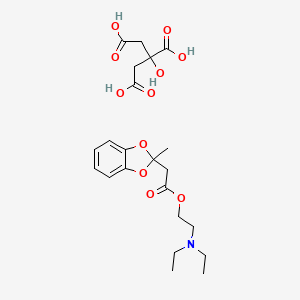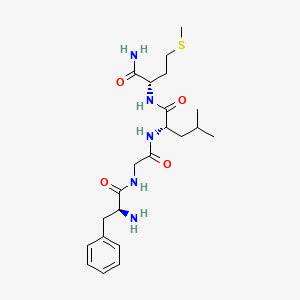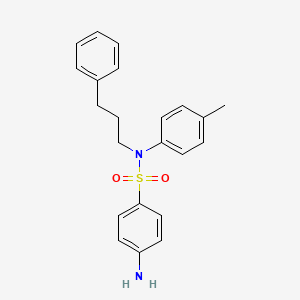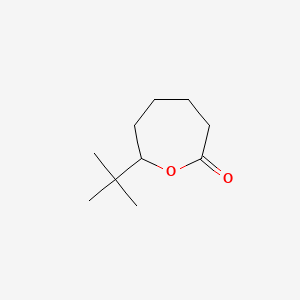
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride is a quaternary ammonium compound that features an anthraquinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride typically involves a one-pot three-component condensation reaction. This reaction includes 1- and 2-amino anthraquinones, triethyl orthoformate, and CH-acid compounds. The reaction is carried out without using any solvent or catalyst at a mild temperature of 50°C. This method is efficient, yielding the desired products in a short reaction time (14–50 minutes) and with good to excellent yields (85–96%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the green and catalyst-free synthesis approach mentioned above can be adapted for larger-scale production, ensuring environmentally friendly and sustainable processes.
化学反应分析
Types of Reactions
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can undergo oxidation reactions.
Reduction: Reduction reactions can also occur, particularly involving the quinone structure.
Substitution: The compound can participate in substitution reactions, especially involving the ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthraquinone moiety can lead to the formation of anthraquinone derivatives, while reduction can yield hydroquinone derivatives.
科学研究应用
Ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of ammonium, ((N-anthraquinon-2-YL)aminomethylene)dimethyl-, chloride involves its interaction with molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged molecules, while the anthraquinone moiety can participate in redox reactions. These interactions can affect various biological and chemical processes, making the compound useful in different applications.
相似化合物的比较
Similar Compounds
Similar compounds include other quaternary ammonium compounds with different substituents. Examples include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium chloride
Uniqueness
This differentiates it from other quaternary ammonium compounds that may not have such a complex structure .
属性
CAS 编号 |
62399-48-8 |
|---|---|
分子式 |
C17H15ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC 名称 |
[(9,10-dioxoanthracen-2-yl)amino]methylidene-dimethylazanium;chloride |
InChI |
InChI=1S/C17H14N2O2.ClH/c1-19(2)10-18-11-7-8-14-15(9-11)17(21)13-6-4-3-5-12(13)16(14)20;/h3-10H,1-2H3;1H |
InChI 键 |
YPJOZBYQMVFCCB-UHFFFAOYSA-N |
规范 SMILES |
C[N+](=CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)




![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)







